![molecular formula C26H22ClN3O4 B2522548 N-(4-アセチルフェニル)-3-{4-クロロ-9-メチル-11-オキソ-8-オキサ-10,12-ジアザトリシクロ[7.3.1.0^{2,7}]トリデカ-2,4,6-トリエン-10-イル}ベンザミド CAS No. 931334-31-5](/img/structure/B2522548.png)
N-(4-アセチルフェニル)-3-{4-クロロ-9-メチル-11-オキソ-8-オキサ-10,12-ジアザトリシクロ[7.3.1.0^{2,7}]トリデカ-2,4,6-トリエン-10-イル}ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-3-{4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide is a useful research compound. Its molecular formula is C26H22ClN3O4 and its molecular weight is 475.93. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetylphenyl)-3-{4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetylphenyl)-3-{4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
N-(4-アセチルフェニル)-3-{4-クロロ-9-メチル-11-オキソ-8-オキサ-10,12-ジアザトリシクロ[7.3.1.0^{2,7}]トリデカ-2,4,6-トリエン-10-イル}ベンザミド、別名N-(4-アセチルフェニル)-3-(8-クロロ-2-メチル-4-オキソ-5,6-ジヒドロ-2H-2,6-メタノ-1,3,5-ベンゾキサジアゾシン-3(4H)-イル)ベンザミドの科学研究における用途に関する包括的な分析を以下に示します。各セクションでは、この化合物のユニークな用途に焦点を当てています。
抗菌活性
この化合物は、抗菌剤として大きな可能性を示しています。 研究によると、その構造的特徴、特にベンザミドおよびジアザトリシクロ部分の存在は、大腸菌および黄色ブドウ球菌など、さまざまな細菌株の増殖を阻害する能力に寄与しています 。これらの特性により、新しい抗菌薬の開発のための有望な候補となっています。
抗酸化作用
この化合物は、細胞を酸化ストレスから保護するために重要な、顕著な抗酸化作用を示します。 研究では、この化合物がフリーラジカルを効果的に捕捉し、それによって生物系における酸化損傷を軽減できることが示されています 。この抗酸化作用は、神経変性疾患や心血管疾患など、酸化ストレスに関連する疾患の予防または治療を目的とした治療薬の開発において貴重です。
抗がん作用
研究では、この化合物の癌細胞増殖阻害における有効性が調査されています。 そのユニークな化学構造により、癌細胞の増殖を阻害し、さまざまな癌細胞株でアポトーシス(プログラムされた細胞死)を誘導することができます 。これは、特に従来の治療法に抵抗性のある特定の種類の癌を標的にするために、抗がん剤開発のための潜在的な候補となっています。
抗炎症効果
この化合物は、抗炎症作用について調査されています。 炎症性経路を調節し、炎症性サイトカインの産生を抑制することができます 。この用途は、関節リウマチや炎症性腸疾患など、慢性炎症性疾患の治療法の開発に特に関連しています。
神経保護作用
抗酸化作用と抗炎症作用により、この化合物は神経保護作用についても研究されています。 アルツハイマー病やパーキンソン病などの神経変性疾患における重要な因子である、酸化ストレスと炎症によって引き起こされるニューロンの損傷から保護する可能性があります 。これは、神経保護薬の開発のための有望な候補となっています。
抗真菌活性
この化合物は、抗真菌作用を示し、さまざまな真菌病原体に対して有効です。 真菌細胞膜を破壊し、真菌の増殖を阻害する能力は、新しい抗真菌薬の開発に向けて調査されています 。これは、真菌感染症の発生率の上昇と、既存の抗真菌薬に対する耐性の増加を考えると特に重要です。
抗ウイルス作用
予備的研究では、この化合物が抗ウイルス作用を有し、特定のウイルスの複製を阻害する可能性があることが示唆されています 。この用途は、特に新しいウイルス感染症の出現と、新しい抗ウイルス薬の必要性という観点から、抗ウイルス療法の開発にとって大きな関心を集めています。
薬理学的研究
特定の治療用途を超えて、この化合物は薬理学的研究においても価値があります。 その多様な生物活性は、さまざまな生化学的経路と作用機序を研究するための有用なツールとなります 。これは、疾患過程の理解を深め、より標的化され効果的な治療法の開発につながる可能性があります。
特性
IUPAC Name |
N-(4-acetylphenyl)-3-(4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O4/c1-15(31)16-6-9-19(10-7-16)28-24(32)17-4-3-5-20(12-17)30-25(33)29-22-14-26(30,2)34-23-11-8-18(27)13-21(22)23/h3-13,22H,14H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVPSBDLCQFOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)NC4CC3(OC5=C4C=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

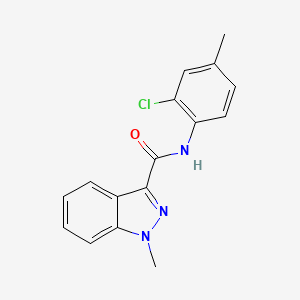
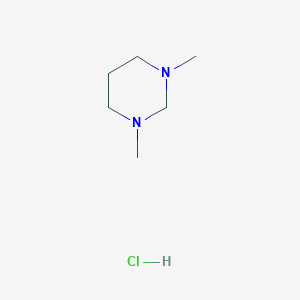
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2522472.png)

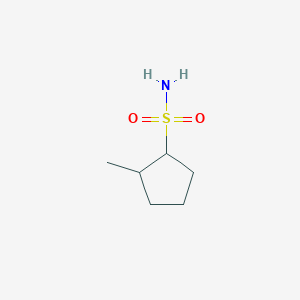
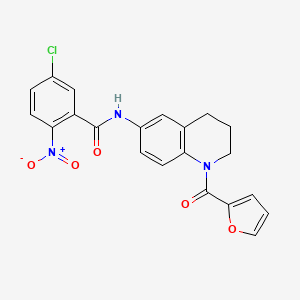
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-chlorobenzoate](/img/structure/B2522478.png)
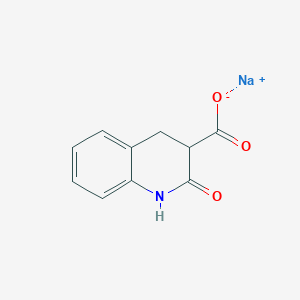
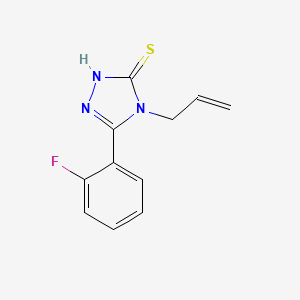
![2-[(2Z)-2-[(2,6-dimethylphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2522481.png)
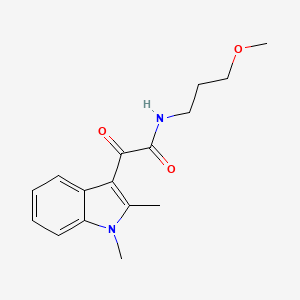
![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2522484.png)
![1-(prop-2-yn-1-yl)-N-{1-[4-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2522485.png)
